Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate
Description
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate is a sodium salt of a complex anthraquinone-derived benzenesulphonate. Its structure features a central anthraquinone core substituted with amino groups linked to cyclohexyl and benzenesulphonate moieties. This compound is likely utilized in specialized applications such as dye synthesis, pharmaceuticals, or as a functional material due to its conjugated aromatic system and sulfonate group, which enhance solubility and stability in aqueous environments .
Properties
CAS No. |
83027-35-4 |
|---|---|
Molecular Formula |
C38H37N2NaO5S |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
sodium;5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C38H38N2O5S.Na/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24;/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45);/q;+1/p-1 |
InChI Key |
APDBCWHOFJTMGH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)[O-])C(=O)C7=CC=CC=C7C4=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of cyclohexylphenylamine derivatives, followed by their reaction with anthracene derivatives under controlled conditions. The final step involves sulfonation to introduce the sulfonate group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s aromatic rings and sulfonate groups, which facilitate binding through hydrophobic and electrostatic interactions .
Comparison with Similar Compounds
Sodium 5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthryl]amino]-2-hydroxybenzenesulphonate (CAS 79135-78-7)
- Substituents : A trimethylcyclohexyl group replaces one cyclohexyl moiety, and a hydroxyl group is present on the benzene ring.
- The trimethylcyclohexyl group introduces greater steric hindrance, which may reduce reactivity in certain synthetic pathways .
Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate
- Substituents: A naphthylsulphonyl group replaces the cyclohexylphenylamino moiety.
- Impact : The naphthylsulphonyl group enhances π-π stacking interactions, making this compound more suitable for applications requiring strong intermolecular interactions, such as dye fixation or polymer stabilization .
Disodium 5-amino-9,10-dihydro-6-methyl-8-[(4-methylsulphonatophenyl)amino]-9,10-dioxoanthracenesulphonate (CAS 83027-59-2)
- Substituents : Methyl and methylsulphonatophenyl groups.
- Impact : The methyl group improves thermal stability, while the methylsulphonatophenyl enhances ionic character, favoring use in electrochemical or catalytic systems .
Physicochemical and Functional Comparisons
| Compound | Molecular Weight | Key Substituents | Solubility | Applications |
|---|---|---|---|---|
| Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate | Not provided | Dual cyclohexyl, benzenesulphonate | Moderate | Dyes, intermediates |
| Sodium 5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthryl]amino]-2-hydroxybenzenesulphonate | 556.605 g/mol | Trimethylcyclohexyl, hydroxyl | High | Pharmaceuticals, aqueous dyes |
| Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate | Not provided | Naphthylsulphonyl | Low | Polymer additives, specialty dyes |
| Disodium 5-amino-9,10-dihydro-6-methyl-8-[(4-methylsulphonatophenyl)amino]-9,10-dioxoanthracenesulphonate | Not provided | Methyl, methylsulphonatophenyl | Moderate | Catalysts, ionic materials |
Notes:
- Solubility trends correlate with substituent polarity (e.g., hydroxyl > methylsulphonatophenyl > cyclohexyl) .
- Steric effects from bulky groups (e.g., trimethylcyclohexyl) may limit crystallinity, complicating structural analysis via X-ray crystallography .
Research Findings and Industrial Relevance
- Synthetic Challenges : The target compound’s dual cyclohexyl groups pose synthetic hurdles, requiring precise regioselective amination and sulfonation steps. Analogues with simpler substituents (e.g., ) are more readily synthesized at scale .
- Spectroscopic Characterization: Structural elucidation of such compounds relies heavily on NMR and UV-Vis spectroscopy, as demonstrated in anthraquinone derivatives (e.g., ). The absence of hydroxyl or ionic groups in the target compound may reduce spectral complexity compared to or 7 .
- Thermodynamic Stability: Anthraquinone-based sulphonates generally exhibit high thermal stability (>200°C), making them suitable for high-temperature industrial processes. Methyl-substituted variants () show enhanced stability .
Biological Activity
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate is a complex organic compound with notable biological activities. This article explores its biological properties, potential applications, and related research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonated azo dyes characterized by its intricate structure, which includes:
- Sulfonate Group : Enhances solubility in water.
- Multiple Aromatic Rings : Contributes to electronic properties.
- Cyclohexyl Substituents : May influence biological interactions.
The molecular formula is , with a molecular weight of approximately 656.77 g/mol .
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Properties : The presence of the anthracene moiety suggests potential antioxidant capabilities, which are beneficial in reducing oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibacterial applications.
- Photodynamic Activity : Due to its unique electronic properties, it may be effective in photodynamic therapy for cancer treatment, where light activation leads to cytotoxic effects on tumor cells.
Research Findings and Case Studies
Several studies have explored the biological implications of similar compounds and their derivatives. Here are key findings relevant to this compound:
Table 1: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sodium 4-amino-5-hydroxy-naphthalene sulfonate | Antioxidant, dyeing agent | |
| Sodium 1-amino-anthraquinone sulfonate | Antimicrobial properties | |
| Disodium 5-(benzoylamino)-3-naphthalene disulfonate | Photodynamic therapy potential |
Case Study: Antimicrobial Efficacy
A study conducted on various sulfonated azo dyes found that compounds structurally similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of cell membrane integrity .
Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceuticals : As a candidate for drug formulation due to its biological activity.
- Dye-Sensitized Solar Cells : Its electronic properties make it suitable for use in optoelectronic devices.
- Biochemical Assays : Utilized as a dye in various biochemical assays due to its stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
